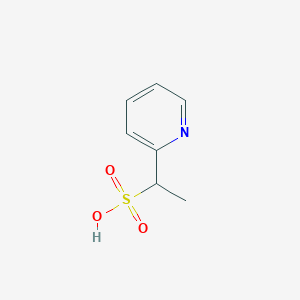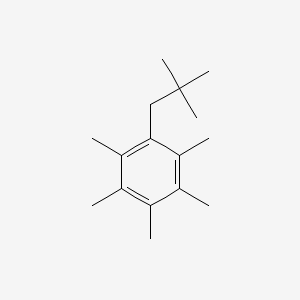
1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with five methyl groups and a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene typically involves Friedel-Crafts alkylation. The reaction is carried out by reacting 2,3,4,5,6-pentamethylbenzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to prevent over-alkylation and ensuring anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich benzene ring interacts with electrophiles. The presence of multiple methyl groups enhances the electron density on the ring, making it more reactive towards electrophiles.
Comparación Con Compuestos Similares
2,3,4,5,6-Pentamethylbenzene: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered and less reactive in certain reactions.
1-(2,2-Dimethylpropyl)benzene: Contains only one methyl group on the benzene ring, resulting in different reactivity and physical properties.
Uniqueness: 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene is unique due to the combination of extensive methyl substitution and the presence of a bulky 2,2-dimethylpropyl group. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56909-25-2 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C16H26/c1-10-11(2)13(4)15(9-16(6,7)8)14(5)12(10)3/h9H2,1-8H3 |
Clave InChI |
LMJCPMQRGWSZDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)CC(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


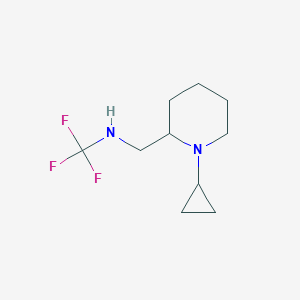
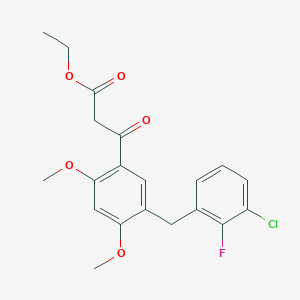
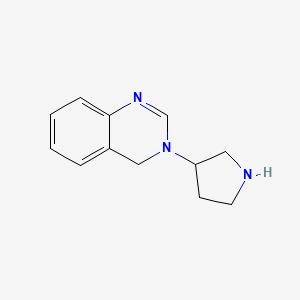

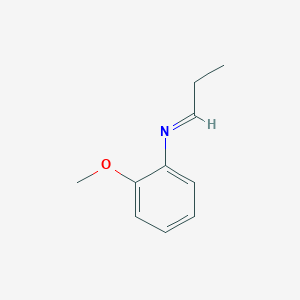
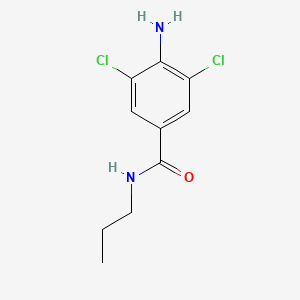
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
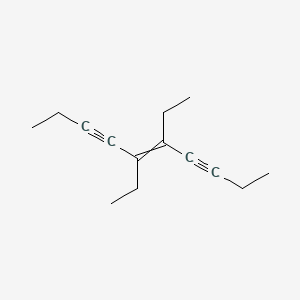
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
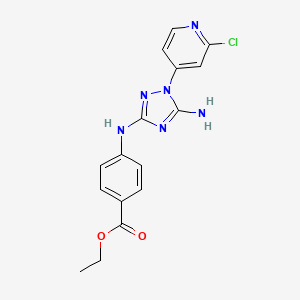
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)


